
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group attached to the triazole ring and a propylpropanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with propylpropanamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different chemical and biological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its reactivity and applications.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
In medicine, this compound is investigated for its potential therapeutic properties, including its use as an antimicrobial agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development . Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Vergleich Mit ähnlichen Verbindungen
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide can be compared with other similar compounds, such as 3-amino-1,2,4-triazole and its derivatives. These compounds share the triazole ring structure but differ in their substituents and functional groups . The unique combination of the amino group and the propylpropanamide moiety in this compound distinguishes it from other triazole derivatives and contributes to its specific chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies on its synthesis, reactions, and applications will continue to uncover new possibilities for its use in science and industry.
Eigenschaften
Molekularformel |
C8H15N5O |
|---|---|
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-propylpropanamide |
InChI |
InChI=1S/C8H15N5O/c1-3-4-10-7(14)6(2)13-5-11-8(9)12-13/h5-6H,3-4H2,1-2H3,(H2,9,12)(H,10,14) |
InChI-Schlüssel |
WBIMOEPGMZOBGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C(C)N1C=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine](/img/structure/B13530319.png)

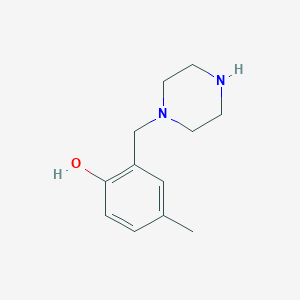

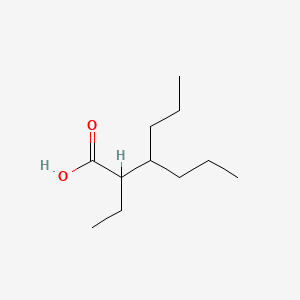
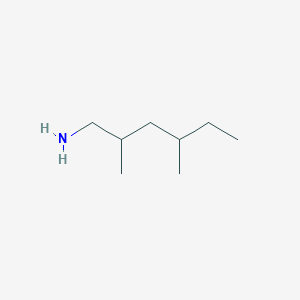

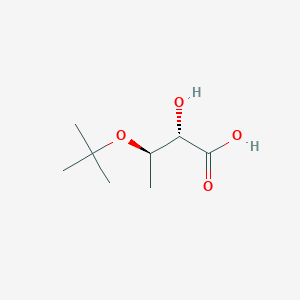
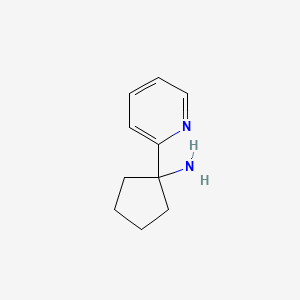




![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)
